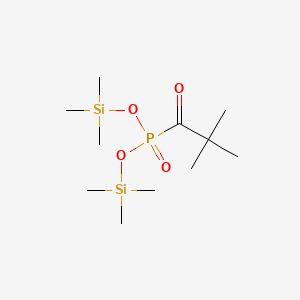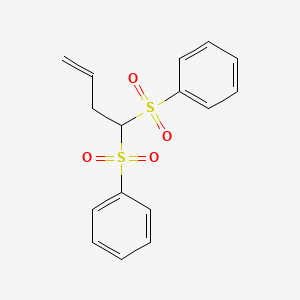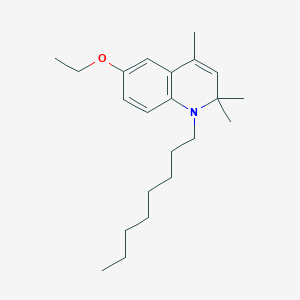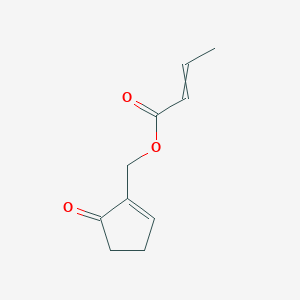
(5-Oxocyclopent-1-en-1-yl)methyl but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Oxocyclopent-1-en-1-yl)methyl but-2-enoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopentene ring with a ketone group at the 5-position and a but-2-enoate ester group attached to the methyl group. Its distinct structure makes it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of (5-Oxocyclopent-1-en-1-yl)methyl but-2-enoate can be achieved through several synthetic routes. One common method involves the reaction of cyclopentadiene with maleic anhydride to form a Diels-Alder adduct, which is then subjected to further reactions to introduce the ketone and ester functionalities. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like Lewis acids to facilitate the cycloaddition and subsequent transformations.
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures to optimize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
(5-Oxocyclopent-1-en-1-yl)methyl but-2-enoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
(5-Oxocyclopent-1-en-1-yl)methyl but-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (5-Oxocyclopent-1-en-1-yl)methyl but-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s ketone and ester groups can participate in various biochemical reactions, influencing cellular processes. For example, the ketone group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular targets.
Comparison with Similar Compounds
(5-Oxocyclopent-1-en-1-yl)methyl but-2-enoate can be compared with other similar compounds, such as:
Cyclopentanone derivatives: These compounds share the cyclopentane ring structure but differ in the functional groups attached, leading to variations in reactivity and applications.
But-2-enoate esters: These esters have similar ester functionalities but differ in the alkyl or aryl groups attached, affecting their chemical properties and uses.
The uniqueness of this compound lies in its combination of a cyclopentene ring with both ketone and ester groups, providing a versatile platform for chemical modifications and applications.
Properties
CAS No. |
106281-46-3 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(5-oxocyclopenten-1-yl)methyl but-2-enoate |
InChI |
InChI=1S/C10H12O3/c1-2-4-10(12)13-7-8-5-3-6-9(8)11/h2,4-5H,3,6-7H2,1H3 |
InChI Key |
VWBLMJQSBXLUNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)OCC1=CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1a,6-Dimethoxy-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14324652.png)

![6-(2-Chlorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14324662.png)

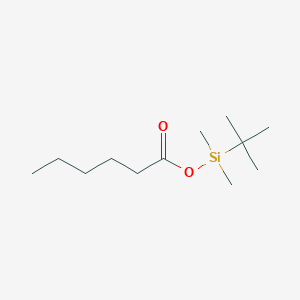
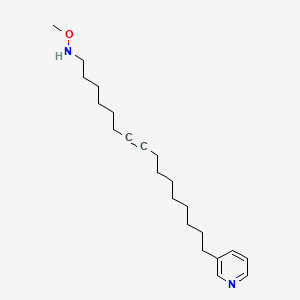
![1,1'-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2'-bi-1Himidazole](/img/structure/B14324692.png)

